2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid
Overview
Description
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by sulfonation. One common method is the Mannich reaction, where salicylamide reacts with formaldehyde and a primary amine to form the benzoxazine ring . The sulfonic acid group is then introduced through sulfonation using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated benzoxazines, and substituted benzoxazines .
Scientific Research Applications
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance resins and coatings
Mechanism of Action
The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The benzoxazine ring can interact with enzymes, potentially inhibiting their activity by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
3,4-dihydro-2H-1,3-benzoxazines: Lack the oxo group and sulfonic acid group, resulting in different chemical properties.
Uniqueness
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonic acid is unique due to the presence of both the oxo group and the sulfonic acid group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5S/c10-8-9-7-2-1-6(15(11,12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,10)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALIYQNKARAYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)O)NC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218121 | |
Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-45-3 | |
Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2-oxo-2H-3,1-benzoxazine-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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